tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate
Overview
Description
tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate is a chemical compound with the molecular formula C13H15BrFNO2 and a molecular weight of 316.17 g/mol . It is a derivative of indoline, a bicyclic heterocycle that is significant in various chemical and pharmaceutical applications . This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 5-position, and a fluorine atom at the 4-position of the indoline ring .
Mechanism of Action
Target of Action
Tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives, in general, interact with various cellular targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives affect various biochemical pathways. They have shown to possess various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . It is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . The compound has a Log Po/w (iLOGP) of 3.38, indicating its lipophilicity .
Result of Action
Given its classification as an indole derivative, it may exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility can affect its absorption and distribution in the body . It is moderately soluble, with a Log S (ESOL) of -4.05 . Furthermore, its stability can be influenced by storage conditions .
Preparation Methods
The synthesis of tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of indoline derivatives, followed by esterification with tert-butyl chloroformate . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate is utilized in various scientific research applications:
Comparison with Similar Compounds
tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate can be compared with other indoline derivatives, such as:
tert-Butyl 5-bromoindoline-1-carboxylate: Lacks the fluorine atom, which may affect its reactivity and binding properties.
tert-Butyl 4-fluoroindoline-1-carboxylate: Lacks the bromine atom, which may influence its chemical stability and biological activity.
tert-Butyl indoline-1-carboxylate: Lacks both bromine and fluorine atoms, making it less reactive and potentially less effective in certain applications.
The presence of both bromine and fluorine atoms in this compound makes it unique and enhances its versatility in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl 5-bromo-4-fluoro-2,3-dihydroindole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(14)11(8)15/h4-5H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWHIDGFWSDQAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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